2,6-Dichlorobenzenesulfonyl isocyanate
Overview
Description
2,6-Dichlorobenzenesulfonyl isocyanate is a versatile chemical compound widely used in scientific research and industrial applications. It is known for its reactivity and ability to act as an intermediate in the synthesis of various compounds. This compound is particularly valuable in the fields of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzenesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, while efficient, poses safety hazards due to the toxicity of phosgene and the corrosiveness of hydrogen chloride . Non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation processes, are also explored to mitigate these risks .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzenesulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonylureas.
Addition Reactions: It can add to compounds containing active hydrogen atoms, such as alcohols and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents.
Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products:
Sulfonylureas: Formed from reactions with amines.
Sulfonyl esters and thioesters: Formed from reactions with alcohols and thiols, respectively.
Scientific Research Applications
2,6-Dichlorobenzenesulfonyl isocyanate is utilized in various scientific research applications:
Chemistry: It serves as a reactive intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the synthesis of sulfonylurea drugs.
Industry: It is employed in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzenesulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in various synthetic processes to create new compounds with desired properties .
Comparison with Similar Compounds
2-Chlorobenzenesulfonyl isocyanate: Similar in structure but with only one chlorine atom.
2,4-Dichlorobenzenesulfonyl chloride: Another related compound used in similar applications.
Uniqueness: 2,6-Dichlorobenzenesulfonyl isocyanate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and allows for the formation of more diverse products compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
2,6-dichloro-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-2-1-3-6(9)7(5)14(12,13)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCYVNTFRAYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512124 | |
Record name | 2,6-Dichlorobenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71103-41-8 | |
Record name | 2,6-Dichlorobenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.